molecular formula C11H18NO4P B1442982 Phosphonomycin (R)-1-phenethylamine salt CAS No. 25383-07-7

Phosphonomycin (R)-1-phenethylamine salt

Cat. No.: B1442982
CAS No.: 25383-07-7
M. Wt: 259.24 g/mol
InChI Key: ODALAXKSIBESFV-PXRNWTNJSA-N
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Description

Phosphonomycin ®-1-phenethylamine salt is a derivative of phosphonomycin, a broad-spectrum antibiotic known for its unique mechanism of action. This compound is particularly interesting due to its potential applications in combating antibiotic-resistant bacterial infections. Phosphonomycin was originally discovered in the 1960s and has since been used in various formulations to treat bacterial infections, especially those affecting the urinary tract.

Mechanism of Action

Target of Action

Phosphonomycin ®-1-phenethylamine salt, also known as fosfomycin, is a broad-spectrum antibiotic that primarily targets the enzyme MurA, which plays a crucial role in both Gram-positive and Gram-negative bacteria . This enzyme is involved in the initial step of peptidoglycan biosynthesis, a critical process for bacterial cell wall formation .

Mode of Action

Fosfomycin inhibits bacterial cell wall biogenesis by inactivating the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, also known as MurA . This inhibition effectively blocks the initial step in peptidoglycan biosynthesis . The compound’s interaction with its target results in the disruption of bacterial cell wall formation, thereby exerting its antibacterial effects .

Biochemical Pathways

The primary biochemical pathway affected by fosfomycin is the peptidoglycan biosynthesis pathway . By inhibiting the enzyme MurA, fosfomycin disrupts the production of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to the weakening of the bacterial cell wall, making the bacteria more susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

Fosfomycin exhibits excellent pharmacodynamic and pharmacokinetic properties . It has good bioavailability, meaning it can be effectively absorbed and utilized in the body . Its elimination half-life is approximately 5.7 hours .

Result of Action

The primary result of fosfomycin’s action is the inhibition of bacterial growth due to the disruption of cell wall synthesis . This leads to the death of the bacteria, thereby treating the bacterial infection . Fosfomycin has a broad spectrum of antibacterial activity and is effective against a wide range of bacteria, including multidrug-resistant isolates .

Action Environment

The efficacy and stability of fosfomycin can be influenced by various environmental factors. For instance, the presence of certain ions can affect the activity of enzymes involved in fosfomycin resistance . Additionally, the pH and temperature of the environment can impact the stability and solubility of fosfomycin

Biochemical Analysis

Biochemical Properties

Phosphonomycin ®-1-phenethylamine salt plays a crucial role in inhibiting bacterial cell wall synthesis by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). This enzyme is essential for the first step in peptidoglycan biosynthesis, which is critical for bacterial cell wall integrity . By binding to MurA, Phosphonomycin ®-1-phenethylamine salt prevents the formation of N-acetylmuramic acid, a key component of the bacterial cell wall. This interaction disrupts the cell wall synthesis, leading to bacterial cell death.

Cellular Effects

Phosphonomycin ®-1-phenethylamine salt exhibits significant effects on various types of cells, particularly bacterial cells. It inhibits cell wall synthesis, leading to cell lysis and death. In addition to its bactericidal effects, Phosphonomycin ®-1-phenethylamine salt can influence cell signaling pathways and gene expression. Studies have shown that it can induce the expression of stress response genes in bacteria, which are involved in the adaptive response to antibiotic stress . Furthermore, it affects cellular metabolism by disrupting the synthesis of essential biomolecules, thereby impairing bacterial growth and proliferation.

Molecular Mechanism

The molecular mechanism of Phosphonomycin ®-1-phenethylamine salt involves the inhibition of the MurA enzyme. This compound mimics the natural substrate of MurA, binding to the active site and forming a covalent bond with the enzyme. This irreversible binding inhibits the enzyme’s activity, preventing the synthesis of peptidoglycan precursors . Additionally, Phosphonomycin ®-1-phenethylamine salt can interact with other biomolecules, such as glutathione S-transferases, which may contribute to its detoxification and resistance mechanisms in bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonomycin ®-1-phenethylamine salt typically involves the reaction of phosphonomycin with ®-1-phenethylamine. The process begins with the isolation of phosphonomycin from its natural sources, such as Streptomyces species. The isolated phosphonomycin is then reacted with ®-1-phenethylamine under controlled conditions to form the desired salt. The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the salt.

Industrial Production Methods

Industrial production of Phosphonomycin ®-1-phenethylamine salt involves large-scale fermentation processes to produce phosphonomycin, followed by its purification and subsequent reaction with ®-1-phenethylamine. The fermentation process is optimized to maximize the yield of phosphonomycin, and the subsequent chemical reaction is carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphonomycin ®-1-phenethylamine salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where certain groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonomycin derivatives with altered antibacterial properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity or stability.

Scientific Research Applications

Phosphonomycin ®-1-phenethylamine salt has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of phosphonates and their derivatives.

    Biology: Investigated for its potential to inhibit bacterial cell wall synthesis, making it a valuable tool in microbiology research.

    Medicine: Explored for its therapeutic potential in treating antibiotic-resistant bacterial infections.

    Industry: Utilized in the development of new antibacterial agents and formulations.

Comparison with Similar Compounds

Phosphonomycin ®-1-phenethylamine salt can be compared with other phosphonomycin derivatives and similar antibiotics:

    Phosphonomycin Trometamol: Another salt form of phosphonomycin with enhanced bioavailability.

    Phosphonomycin Calcium: Used for oral administration with different pharmacokinetic properties.

    Fosfomycin Disodium: An intravenous formulation with a broader spectrum of activity.

Uniqueness

Phosphonomycin ®-1-phenethylamine salt is unique due to its specific interaction with MurA and its potential to overcome antibiotic resistance. Its distinct chemical structure allows for modifications that can enhance its antibacterial activity and stability.

List of Similar Compounds

  • Phosphonomycin Trometamol
  • Phosphonomycin Calcium
  • Fosfomycin Disodium

Properties

IUPAC Name

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)/t7-;2-,3+/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODALAXKSIBESFV-PXRNWTNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](O1)P(=O)(O)O.C[C@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726231
Record name [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25383-07-7
Record name Phosphonic acid, P-[(2R,3S)-3-methyl-2-oxiranyl]-, compd. with (αR)-α-methylbenzenemethanamine (1:1)
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosfomycin (R)-1-phenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025383077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid--(1R)-1-phenylethan-1-amine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-α-phenylethylammonium (-)-(1R, 2S)-(1,2-epoxypropyl)phosphonate monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.738
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name R)-alpha-Methylbenzenemethanamine (2R-cis)-(3-methyloxiranyl)phosphonate (1:1)
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Record name FOSFOMYCIN (R)-1-PHENETHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main advantage of using phosphomycin (R)-1-phenethylamine salt as a starting material for fosfomycin sodium synthesis?

A1: The research paper demonstrates that using phosphomycin (R)-1-phenethylamine salt as a precursor allows for a more efficient synthesis of fosfomycin sodium. Under optimized reaction conditions, the yield of fosfomycin sodium reached 85.4% []. This suggests that this method could be advantageous compared to other synthesis routes.

Q2: What are the optimal reaction conditions for achieving high yields of fosfomycin sodium using this method?

A2: The study identified the following optimal conditions for maximizing fosfomycin sodium yield []:

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